molecular formula C19H21NO6S B2910469 Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate CAS No. 349402-52-4

Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate

Cat. No.: B2910469
CAS No.: 349402-52-4
M. Wt: 391.44
InChI Key: MABLBLXCAOYROQ-UHFFFAOYSA-N
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Description

Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate is a benzoate ester derivative featuring a sulfonamide linkage at the 5-position and a methoxycarbonyl group at the 3-position of the aromatic ring.

Potential applications may include agrochemical or pharmaceutical roles due to the sulfonamide group’s prevalence in bioactive molecules (e.g., sulfonylurea herbicides, protease inhibitors) .

Properties

IUPAC Name

dimethyl 5-[(2,4,6-trimethylphenyl)sulfonylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-11-6-12(2)17(13(3)7-11)27(23,24)20-16-9-14(18(21)25-4)8-15(10-16)19(22)26-5/h6-10,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABLBLXCAOYROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its biological activity. The structural formula can be described as follows:

  • Chemical Name : this compound
  • Molecular Formula : C₁₈H₁₉N₁O₄S
  • CAS Number : 220324-04-9

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, analogs of arylsulfonamides have demonstrated potent antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances the activity of sulfonamide derivatives against cancer cells .

Table 1: Antiproliferative Activity of Sulfonamide Derivatives

CompoundIC50 (nM)Cell Line
TASIN-125Colon Cancer
TASIN Analog with Trimethyl3.2Colon Cancer
Methyl 5-((2,4,6-trimethyl...TBDTBD

Note: TBD indicates that specific IC50 values for the target compound are yet to be determined through ongoing research.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. Similar sulfonamide compounds have been noted to interfere with folate metabolism and DNA synthesis in cancer cells .

Study 1: Efficacy Against Colon Cancer

A study conducted on a series of TASIN analogs revealed that modifications in the arylsulfonamide moiety significantly impacted their anticancer efficacy. The results indicated that specific substitutions led to enhanced potency against colon cancer cell lines. While direct testing on this compound is still pending, the trends observed provide a promising outlook for its potential use in oncology .

Study 2: In Vivo Studies

In vivo studies are essential to evaluate the pharmacokinetics and therapeutic potential of new compounds. Preliminary results from related compounds suggest favorable absorption and distribution profiles. Further research is needed to establish the pharmacokinetic parameters for this compound specifically.

Comparison with Similar Compounds

Structural and Functional Analogues

Triazine-Linked Benzoate Esters

Compounds such as Methyl 3-[[4-(4-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate () share a benzoate backbone but replace the sulfonamide group with a triazine-amino linkage. Key differences include:

  • Substituents: Chlorophenoxy and phenoxy groups on the triazine ring vs. mesitylsulfonyl in the target compound.
  • Polarity : Triazine derivatives exhibit higher polarity due to multiple ether and amine groups, whereas the mesitylsulfonyl group increases hydrophobicity.
  • Applications : Triazine-based compounds are often explored in materials science (e.g., liquid crystals, polymers) due to their planar, conjugated systems .
Sulfonylurea Herbicides

Metsulfuron methyl ester () contains a sulfonylurea bridge (-SO₂-NH-C(O)-NH-) linked to a triazine ring. Comparatively:

  • Bioactivity: Sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. The target compound’s sulfonamide group may confer different mechanisms, though this is speculative without data .
  • Synthetic Routes : Sulfonylureas are synthesized via urea formation between sulfonamide and triazine intermediates, whereas the target compound likely forms through direct sulfonylation .
Long-Chain Alkoxy Benzoates

Compounds like 3a–3c () feature extended alkoxy chains (e.g., pentyloxy, dodecyloxy), which drastically alter properties:

  • Solubility : Alkoxy chains enhance organic solubility (e.g., in hexane or chloroform), whereas the mesitylsulfonyl group may limit solubility in polar solvents.

Physicochemical Properties Comparison

Compound Name / Class Key Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Applications
Target Compound Mesitylsulfonyl, methoxycarbonyl ~407.4 (estimated) N/A Likely low in H₂O Speculative (Agrochemical)
Triazine-amino Benzoate () Chlorophenoxy, phenoxy ~450–500 180–220 Moderate in DMSO Materials Science
Metsulfuron Methyl Ester () Triazine, sulfonylurea ~381.3 158–163 Soluble in acetone Herbicide
Alkoxy Benzoate () Pentyloxy/heptyloxy/dodecyloxy ~800–1200 60–85 (phase transitions) High in THF Liquid Crystals

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